Trisodium hedta monohydrate

Description

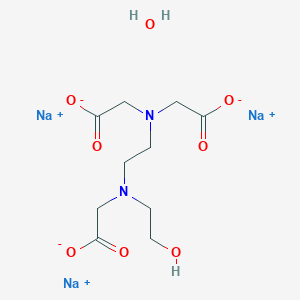

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O7.3Na.H2O/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;;1H2/q;3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGJYTNPLCNRLG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N2Na3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040793 | |

| Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, trisodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313222-79-6, 207386-87-6 | |

| Record name | Trisodium HEDTA monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313222796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, trisodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N(2-HYDROXYETHYL)ETHYLENEDIAMINETRIACETIC ACID TRISODIUM SALT,HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRISODIUM HEDTA MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/463A7RIB6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Trisodium HEDTA Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of Trisodium HEDTA monohydrate, a versatile chelating agent. The information is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound for their work.

Chemical and Physical Properties

This compound, the trisodium salt of N-(hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid, is a well-established chelating agent.[1] Its primary function is to form stable, water-soluble complexes with metal ions, thereby preventing them from engaging in undesirable chemical reactions.[1][2] This property makes it a valuable component in various applications, including pharmaceuticals, cosmetics, and industrial processes.[3][4]

Below is a summary of its key quantitative properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N₂Na₃O₇ · H₂O | [5] |

| Molecular Weight | 362.22 g/mol (monohydrate) | Calculated |

| Anhydrous Molecular Weight | 344.20 g/mol | [1] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 288 °C (decomposes) | [1] |

| Density | 1.285 g/cm³ | [1] |

| Solubility in Water | 480 g/L at 20 °C | [1] |

| Solubility in Organic Solvents | Insoluble in most organic solvents | [1] |

| pH of 1% Aqueous Solution | Approximately 9.3 | [6] |

Stability Constants with Metal Ions:

The efficacy of a chelating agent is quantified by its stability constants (log K) with various metal ions. Higher values indicate a stronger and more stable complex. The stability constants for HEDTA with several common metal ions are provided below.

| Metal Ion | log K |

| Fe³⁺ | 19.8 |

| Cu²⁺ | 17.4 |

| Ni²⁺ | 17.0 |

| Pb²⁺ | 15.8 |

| Zn²⁺ | 14.5 |

| Co²⁺ | 14.2 |

| Cd²⁺ | 13.6 |

| Fe²⁺ | 12.2 |

| Mn²⁺ | 10.7 |

| Ca²⁺ | 8.0 |

| Mg²⁺ | 5.8 |

Experimental Protocols

Determination of Metal Chelation Capacity by Potentiometric Titration

This protocol outlines a standard method for determining the stability constants of Trisodium HEDTA with a given metal ion using potentiometric titration.

Materials:

-

This compound

-

Metal salt of interest (e.g., CuSO₄, ZnCl₂)

-

Standardized potassium hydroxide (KOH) solution (carbonate-free)

-

Standardized hydrochloric acid (HCl) solution

-

High-purity water (deionized or distilled)

-

Inert salt for maintaining constant ionic strength (e.g., KNO₃)

-

pH meter with a combination glass electrode

-

Automatic burette

-

Thermostatted titration vessel

-

Magnetic stirrer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of Trisodium HEDTA of known concentration.

-

Prepare a stock solution of the metal salt of known concentration.

-

Prepare a solution of the inert salt at a concentration sufficient to maintain a constant ionic strength throughout the titration (e.g., 0.1 M).

-

-

Titration Setup:

-

Calibrate the pH electrode using standard buffer solutions.

-

In the thermostatted vessel, add a known volume of the Trisodium HEDTA solution and the metal salt solution.

-

Add the inert salt solution to achieve the desired ionic strength.

-

Dilute with high-purity water to a final known volume.

-

Immerse the calibrated pH electrode and the tip of the automatic burette into the solution.

-

Begin stirring the solution.

-

-

Titration:

-

Titrate the solution with the standardized KOH solution.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of KOH added.

-

The stability constants are calculated from the titration curve using specialized software that fits the data to a model of the chemical equilibria involved.

-

Thermal Decomposition Analysis by Thermogravimetric Analysis (TGA)

This protocol describes a general procedure for evaluating the thermal stability of this compound.

Materials:

-

This compound

-

Thermogravimetric analyzer (TGA)

-

Inert gas (e.g., nitrogen, argon)

-

Oxidizing gas (e.g., air)

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA sample pan.

-

-

TGA Analysis:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a constant flow rate.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve will show weight loss steps corresponding to the dehydration and subsequent decomposition of the compound.

-

The onset temperature of each weight loss step indicates the temperature at which the decomposition process begins.

-

The percentage of weight loss at each step can be used to infer the nature of the decomposition products.

-

Visualizations

Synthesis of Trisodium HEDTA

The industrial synthesis of aminopolycarboxylic acids like HEDTA is typically achieved through the carboxymethylation of the corresponding amine. The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized synthesis pathway for Trisodium HEDTA.

Chelation Experimental Workflow

The following diagram outlines a typical workflow for a metal chelation experiment using Trisodium HEDTA.

References

- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 2. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Performance Analysis of GLDA and HEDTA as Chelators for Calcium and Ferrum Ions at 80 °C: A Combined Molecular Modeling and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Coordination Chemistry of Trisodium HEDTA Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of Trisodium N-(2-hydroxyethyl)ethylenediaminetriacetate monohydrate (Trisodium HEDTA monohydrate). It covers its synthesis, physical and chemical properties, and its interactions with various metal ions, with a focus on quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is the monohydrate sodium salt of HEDTA (N-(2-hydroxyethyl)ethylenediaminetriacetic acid). As a member of the aminopolycarboxylic acid family, it is a powerful chelating agent, capable of forming stable, water-soluble complexes with a wide range of metal ions.[1][2] Its unique structure, featuring a hydroxyethyl group, differentiates it from more common chelating agents like EDTA, influencing its coordination behavior and stability constants with certain metals.[1] This property makes it valuable in various industrial and scientific applications, including pharmaceuticals, water treatment, and as a component in cosmetic formulations.[2]

Synthesis and Physicochemical Properties

General Synthetic Approach:

The synthesis would likely involve the reaction of N-(2-hydroxyethyl)ethylenediamine with a carboxymethylating agent, such as sodium chloroacetate or a combination of formaldehyde and sodium cyanide, under basic conditions. The reaction is followed by acidification to isolate the HEDTA acid, which is then neutralized with a stoichiometric amount of sodium hydroxide to form the trisodium salt. The monohydrate is obtained through controlled crystallization from an aqueous solution.

Physicochemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅N₂Na₃O₇·H₂O | [4] |

| Molecular Weight | 362.22 g/mol (monohydrate) | |

| Appearance | White crystalline powder | [2] |

| Solubility | Soluble in water | [2] |

| Melting Point | 288 °C (decomposes) |

Coordination Chemistry and Stability Constants

The chelating ability of Trisodium HEDTA is defined by the stability of the complexes it forms with metal ions. The stability constant (log K) is a quantitative measure of the strength of this interaction. A higher log K value indicates a more stable complex.[5] The stability of HEDTA-metal complexes is influenced by factors such as the pH of the solution and the nature of the metal ion.

Table of Stability Constants (log K) for HEDTA with Various Metal Ions:

| Metal Ion | log K | Conditions | Reference(s) |

| Ca²⁺ | 8.3 | 20 °C, 0.1 M KCl | [6] |

| Mg²⁺ | 7.0 | 20 °C, 0.1 M KCl | [6] |

| Fe³⁺ | 19.8 | 20 °C, 0.1 M KCl | [7] |

| Cu²⁺ | 17.4 | 20 °C, 0.1 M KCl | [7] |

| Zn²⁺ | 14.5 | 20 °C, 0.1 M KCl | [7] |

| Co²⁺ | 14.3 | 20 °C, 0.1 M KCl | [7] |

| Ni²⁺ | 17.0 | 20 °C, 0.1 M KCl | [7] |

| Mn²⁺ | 10.7 | 20 °C, 0.1 M KCl | [7] |

| Pb²⁺ | 15.5 | 20 °C, 0.1 M KCl | [7] |

| Al³⁺ | 17.1 | 20 °C, 0.1 M KCl | [7] |

Note: The stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented here are from critically selected data where available. The NIST Critically Selected Stability Constants of Metal Complexes Database is a valuable resource for obtaining reliable stability constant data.[8][9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the coordination chemistry of this compound.

4.1. Synthesis of this compound (Adapted Protocol)

This protocol is an adaptation based on general synthesis methods for aminopolycarboxylic acids.

Materials:

-

N-(2-hydroxyethyl)ethylenediamine

-

Sodium chloroacetate

-

Sodium hydroxide

-

Hydrochloric acid

-

Deionized water

-

Ethanol

Procedure:

-

In a reaction vessel, dissolve N-(2-hydroxyethyl)ethylenediamine in deionized water.

-

Slowly add sodium chloroacetate to the solution while maintaining a basic pH (around 9-11) by the controlled addition of a concentrated sodium hydroxide solution. The reaction is typically carried out at an elevated temperature (e.g., 80-90 °C) for several hours with constant stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the solution with hydrochloric acid to a pH of approximately 2 to precipitate the HEDTA free acid.

-

Filter the precipitated HEDTA and wash it with cold deionized water to remove any unreacted starting materials and salts.

-

To form the trisodium salt, suspend the purified HEDTA in deionized water and add a stoichiometric amount (3 equivalents) of sodium hydroxide solution while stirring until all the solid dissolves.

-

Concentrate the resulting solution by rotary evaporation.

-

Allow the concentrated solution to crystallize. The monohydrate can be obtained by controlling the crystallization temperature and solvent composition (e.g., by adding ethanol to the aqueous solution).

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

4.2. Complexometric Titration for Metal Ion Determination

This protocol describes the determination of a metal ion concentration (e.g., Zn²⁺) using a standardized solution of Trisodium HEDTA.[1][11][12][13]

Materials:

-

Standardized Trisodium HEDTA solution (e.g., 0.01 M)

-

Unknown metal ion solution (e.g., Zn²⁺)

-

Buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10)

-

Indicator (e.g., Eriochrome Black T)

-

Burette, pipette, conical flasks

Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the unknown metal ion solution into a conical flask.

-

Add a sufficient volume of the buffer solution (e.g., 2-3 mL) to maintain the desired pH.

-

Add a few drops of the indicator solution. The solution should turn to the color of the metal-indicator complex (e.g., wine-red for Eriochrome Black T with Mg²⁺ or Zn²⁺).

-

Titrate the solution with the standardized Trisodium HEDTA solution from the burette.

-

The endpoint is reached when the color of the solution changes from the metal-indicator complex color to the color of the free indicator (e.g., from wine-red to blue for Eriochrome Black T).

-

Record the volume of the Trisodium HEDTA solution used.

-

Repeat the titration at least three times to ensure accuracy.

-

Calculate the concentration of the metal ion in the unknown solution using the stoichiometry of the metal-HEDTA complex (typically 1:1).

4.3. ¹H NMR Spectroscopic Analysis of a Diamagnetic Metal-HEDTA Complex

This protocol outlines the general procedure for characterizing a diamagnetic metal-HEDTA complex (e.g., with Zn²⁺) using ¹H NMR spectroscopy.[14][15][16][17][18][19]

Materials:

-

This compound

-

A salt of a diamagnetic metal (e.g., ZnCl₂)

-

D₂O (Deuterium oxide)

-

NMR tubes

Procedure:

-

Prepare a solution of this compound in D₂O at a known concentration (e.g., 10 mM).

-

Prepare a stock solution of the metal salt in D₂O.

-

To an NMR tube containing the Trisodium HEDTA solution, add a stoichiometric equivalent of the metal salt solution.

-

Gently mix the solution in the NMR tube.

-

Acquire the ¹H NMR spectrum of the sample.

-

For comparison, acquire the ¹H NMR spectrum of a solution of free Trisodium HEDTA in D₂O at the same concentration.

-

Analyze the changes in chemical shifts and splitting patterns of the HEDTA protons upon complexation with the metal ion to understand the coordination environment.

4.4. Single Crystal X-ray Diffraction of a Metal-HEDTA Complex

This protocol provides a general guideline for growing single crystals of a metal-HEDTA complex suitable for X-ray diffraction analysis.[20][21][22][23]

Materials:

-

This compound

-

A salt of the desired metal ion

-

A suitable solvent system (e.g., water, water/ethanol mixture)

-

Crystallization vials

Procedure:

-

Prepare a concentrated solution of the metal-HEDTA complex by dissolving stoichiometric amounts of this compound and the metal salt in the chosen solvent. Gentle heating may be required to achieve complete dissolution.

-

Filter the solution to remove any particulate matter.

-

Several crystallization techniques can be employed:

-

Slow Evaporation: Leave the vial partially covered to allow the solvent to evaporate slowly over several days to weeks.

-

Slow Cooling: Saturate a solution at a higher temperature and then allow it to cool down slowly to room temperature or below.

-

Vapor Diffusion: Place a small drop of the concentrated complex solution on a siliconized glass slide and invert it over a reservoir containing a solvent in which the complex is less soluble.

-

-

Monitor the vials for the formation of single crystals.

-

Once suitable crystals have formed, carefully mount a single crystal on a goniometer head for X-ray diffraction analysis.

-

Collect the diffraction data and solve the crystal structure to determine the precise coordination geometry, bond lengths, and bond angles of the metal-HEDTA complex.

Visualization of a Chelation-Based Experimental Workflow

The following diagram illustrates a typical workflow for the spectrophotometric determination of a metal ion concentration using this compound. This method relies on the change in absorbance of a metal-indicator complex upon titration with the chelating agent.[24][25][26]

Signaling Pathways

While Trisodium HEDTA is primarily utilized for its strong metal-chelating properties in various applications, its direct and specific involvement in intracellular signaling pathways is less documented than its broader effects on metal ion homeostasis. Chelating agents like EDTA can indirectly influence signaling pathways that are dependent on metal ions, such as calcium signaling.[6][27] By sequestering extracellular calcium, for example, EDTA can prevent the influx of calcium into cells, thereby inhibiting calcium-dependent signaling cascades.

The following diagram illustrates a simplified representation of how a chelating agent like Trisodium HEDTA can modulate a generic calcium-dependent signaling pathway.

Conclusion

This compound is a versatile and potent chelating agent with a rich coordination chemistry. Its ability to form stable complexes with a wide array of metal ions makes it an invaluable tool in research, drug development, and various industrial processes. This guide has provided a foundational understanding of its properties, synthesis, and coordination behavior, along with practical experimental protocols for its application and characterization. Further research into its specific interactions with biological systems and the development of novel applications will continue to expand the utility of this important compound.

References

- 1. byjus.com [byjus.com]

- 2. Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. EP0178363A1 - Process for the preparation of the iron III chelate of N-(2-hydroxyethyl)-ethylenediaminetriacetic acid - Google Patents [patents.google.com]

- 4. Trisodium N-hydroxyethylethylenediaminetriacetate | C10H15N2Na3O7 | CID 8772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NIST46 | NIST [nist.gov]

- 6. A survey of readily available chelators for buffering calcium ion concentrations in physiological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. catalog.data.gov [catalog.data.gov]

- 9. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]

- 10. nist.gov [nist.gov]

- 11. Complexometric Titration: Principles & Procedure Explained [vedantu.com]

- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 13. scribd.com [scribd.com]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. Qualitative and quantitative 1 H NMR spectroscopy for determination of divalent metal cation concentration in model salt solutions, food supplements, and pharmaceutical products by using EDTA as chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 21. echemi.com [echemi.com]

- 22. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 23. researchgate.net [researchgate.net]

- 24. Simultaneous Spectrophotometric determination of Metal Ions in Aqueous Solutions Using a Simple Spectra Ratio Method [ejchem.journals.ekb.eg]

- 25. researchgate.net [researchgate.net]

- 26. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Effects of calcium and calcium-chelating agents on the inward and outward current in the membrane of mollusc neurones - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of pH on Trisodium HEDTA Chelation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid trisodium salt) is a versatile chelating agent employed across various scientific disciplines, including pharmaceuticals, to control metal ion activity. Its efficacy in forming stable, water-soluble complexes with a wide range of metal ions is critically dependent on the pH of the aqueous solution. This guide provides an in-depth technical overview of the pH-dependent chelation behavior of Trisodium HEDTA, offering quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles to aid researchers in optimizing its application.

The chelation capacity of HEDTA is governed by the protonation state of its carboxylic acid and amine functional groups. As the pH of the solution changes, the degree of protonation of these groups is altered, which in turn significantly impacts the stability of the metal-HEDTA complexes. Understanding this relationship is paramount for applications ranging from controlling metal-catalyzed degradation in drug formulations to the development of metal-based therapeutics and diagnostic agents.

Data Presentation: pH-Dependent Stability of Metal-HEDTA Complexes

The stability of a metal-chelate complex is quantified by its stability constant (log K). For aminopolycarboxylic acids like HEDTA, it is often more practical to consider the conditional stability constant (log K') , which accounts for the influence of pH on the availability of the fully deprotonated ligand for chelation. The conditional stability constant is a measure of the complex's stability at a specific pH.

Table 1: Protonation Constants of HEDTA

| Equilibrium Step | pKa |

| H₃L ⇌ H₂L⁻ + H⁺ | ~3.0 |

| H₂L⁻ ⇌ HL²⁻ + H⁺ | ~5.5 |

| HL²⁻ ⇌ L³⁻ + H⁺ | ~9.8 |

(Note: These are approximate pKa values for the carboxylic acid and amine groups of HEDTA. The trisodium salt will typically be used in solutions where the pH is adjusted.)

Table 2: Conditional Stability Constants (log K') of HEDTA with Various Metal Ions at Different pH Values

| Metal Ion | log K' at pH 4 | log K' at pH 7 | log K' at pH 10 | Overall log K (for L³⁻) |

| Ca(II) | ~2.5 | ~5.5 | ~8.0 | ~8.0 |

| Fe(III) | ~11.0 | ~15.0 | ~19.5 | ~19.8 |

| Cu(II) | ~9.0 | ~14.0 | ~17.3 | ~17.4 |

| Zn(II) | ~7.0 | ~11.5 | ~14.5 | ~14.5 |

Disclaimer: The values in this table are illustrative and compiled from various sources on HEDTA and related aminopolycarboxylate chelators to demonstrate the pH-dependent trend. Actual experimental values may vary based on specific conditions such as ionic strength and temperature. The stability of Fe(III)-EDTA complexes, a close analog to HEDTA, has been shown to be highly pH-dependent.[2] Similarly, the chelation of calcium ions by HEDTA is more effective at higher pH levels.[1]

Mandatory Visualization

Signaling Pathways and Logical Relationships

The chelation of a metal ion by Trisodium HEDTA is a dynamic equilibrium influenced by the hydrogen ion concentration. The following diagram illustrates the relationship between pH, the protonation state of HEDTA, and the formation of the metal-HEDTA complex.

Caption: pH-dependent equilibrium of Trisodium HEDTA protonation and metal chelation.

Experimental Protocols

The determination of stability constants for metal-HEDTA complexes is crucial for understanding their behavior in solution. Potentiometric titration and spectrophotometry are two common methods employed for this purpose.

Potentiometric Titration for Stability Constant Determination

This method involves monitoring the change in pH of a solution containing the metal ion and HEDTA upon the addition of a standardized base.

Materials and Reagents:

-

Trisodium HEDTA

-

Metal salt (e.g., CaCl₂, FeCl₃, CuSO₄, ZnCl₂) of high purity

-

Standardized potassium hydroxide (KOH) solution (carbonate-free)

-

Standardized hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

High-purity deionized water

-

pH meter with a glass electrode, calibrated with standard buffers

-

Temperature-controlled titration vessel

-

Magnetic stirrer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of Trisodium HEDTA of known concentration.

-

Prepare a stock solution of the metal salt of known concentration.

-

Prepare a standardized solution of KOH (e.g., 0.1 M).

-

Prepare a solution of KCl to be used as a background electrolyte to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Titration Setup:

-

Calibrate the pH electrode using at least two standard buffer solutions.

-

Place a known volume of a solution containing the metal ion and Trisodium HEDTA (typically at a 1:1 or 1:2 metal-to-ligand ratio) in the temperature-controlled titration vessel.

-

Add the background electrolyte (KCl) to maintain constant ionic strength.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution gently.

-

-

Titration:

-

Add small, precise increments of the standardized KOH solution to the titration vessel.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of KOH added.

-

Continue the titration until the pH changes become minimal, covering a wide pH range.

-

-

Data Analysis:

-

Plot the pH versus the volume of KOH added to obtain the titration curve.

-

The stability constants are calculated from the titration data using computer programs that employ non-linear least-squares algorithms to fit the experimental data to a chemical model of the equilibria in solution.

-

Experimental Workflow Diagram

The following diagram outlines the typical workflow for determining the stability constants of metal-HEDTA complexes using potentiometric titration.

Caption: Workflow for potentiometric determination of HEDTA-metal stability constants.

Spectrophotometric Determination of Stability Constants

This method is suitable when the metal-HEDTA complex has a distinct UV-Vis absorption spectrum compared to the free metal ion and the ligand.

Materials and Reagents:

-

Trisodium HEDTA

-

Metal salt that forms a colored complex with HEDTA (e.g., Cu(II), Fe(III))

-

Buffer solutions for maintaining constant pH

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Spectral Characterization:

-

Obtain the UV-Vis absorption spectra of the free metal ion, Trisodium HEDTA, and the metal-HEDTA complex at various pH values to identify a suitable wavelength for analysis where the absorbance of the complex is significant and interference from other species is minimal.

-

-

Preparation of Solutions:

-

Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of Trisodium HEDTA at a fixed pH (maintained by a buffer).

-

Alternatively, prepare solutions with varying metal-to-ligand ratios (Job's method of continuous variation).

-

-

Absorbance Measurements:

-

Measure the absorbance of each solution at the chosen wavelength.

-

-

Data Analysis:

-

The stability constant can be determined from the absorbance data using various methods, such as the Benesi-Hildebrand method for 1:1 complexes or by analyzing the data from Job's plot to determine the stoichiometry and then calculating the stability constant.

-

Conclusion

The chelation of metal ions by Trisodium HEDTA is a complex process that is fundamentally governed by the pH of the solution. At lower pH values, protonation of the HEDTA molecule reduces its chelating ability. As the pH increases, deprotonation leads to a more effective ligand and the formation of more stable metal complexes. This technical guide provides a foundational understanding of this pH dependence, supported by quantitative data and detailed experimental protocols. For researchers, scientists, and drug development professionals, a thorough consideration of the pH conditions is essential for the successful application and optimization of Trisodium HEDTA as a chelating agent in their respective fields. The stability of metal chelates is a critical factor, and understanding the influence of pH is key to controlling metal ion reactivity in sensitive systems.[3]

References

Spectroscopic Properties of HEDTA-Metal Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of metal complexes formed with N-(hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA). HEDTA is a hexadentate chelating agent widely utilized in various scientific and industrial applications, including as a stabilizing agent, in drug delivery systems, and for the mitigation of heavy metal toxicity. Understanding the spectroscopic characteristics of HEDTA-metal complexes is crucial for their characterization, quantification, and the elucidation of their behavior in biological and chemical systems.

Quantitative Spectroscopic Data

The interaction of HEDTA with various metal ions leads to the formation of stable complexes with distinct spectroscopic signatures. The following tables summarize key quantitative data from UV-Vis absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectroscopy for a selection of HEDTA- and structurally similar EDTA-metal complexes.

UV-Vis Absorption Spectroscopy

The formation of HEDTA-metal complexes often results in characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These bands primarily arise from ligand-to-metal charge transfer (LMCT) and d-d electronic transitions of the metal center.

| Metal Ion | Ligand | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference Complex |

| Fe(III) | EDTA | 258 | Not specified | Fe(III)-EDTA[1] |

| Cu(II) | EDTA | 732.0 | 95.2 | Cu(II)-EDTA[2] |

| Co(II) | EDTA | 462.9 | 15.8 | Co(II)-EDTA[2] |

| Ni(II) | EDTA | 378.7 | 13.5 | Ni(II)-EDTA[2] |

Note: Data for EDTA complexes are often used as a reference due to the structural similarity to HEDTA.

Fluorescence Spectroscopy

Lanthanide complexes with HEDTA and similar aminopolycarboxylic acids are known for their characteristic luminescence properties. The ligand absorbs UV radiation and efficiently transfers the energy to the central lanthanide ion, which then emits light at specific, narrow wavelengths. This "antenna effect" is the basis for many applications in bioassays and imaging.

| Lanthanide Ion | Ligand System | Excitation (nm) | Emission Peaks (nm) | Transition |

| Eu(III) | Generic β-diketonate | 397 | 580, 592, 616, 652 | ⁵D₀→⁷F₀, ⁵D₀→⁷F₁, ⁵D₀→⁷F₂, ⁵D₀→⁷F₃[3] |

| Eu(III) | Generic β-diketonate | 440 | 578, 591, 612 | ⁵D₀→⁷F₀, ⁵D₀→⁷F₁, ⁵D₀→⁷F₂[4] |

| Eu(III) | hfa ligand | Not specified | 581, 594, 616, 654, 701 | ⁵D₀→⁷F₀, ⁵D₀→⁷F₁, ⁵D₀→⁷F₂, ⁵D₀→⁷F₃, ⁵D₀→⁷F₄[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of diamagnetic HEDTA-metal complexes in solution. The chemical shifts of the ligand's protons and carbons are sensitive to the coordination environment and the nature of the metal ion.

| Metal Ion | Ligand | Nucleus | Chemical Shift (ppm) - Methylene Protons adjacent to Nitrogen | Chemical Shift (ppm) - Ethylene Bridge Protons |

| Zn(II) | EDTA | ¹H | 3.36 (quartet) | 2.87 (singlet) |

| Mg(II) | EDTA | ¹H | 3.23 (quartet) | 2.70 (singlet) |

| Ca(II) | EDTA | ¹H | 3.13 (quartet) | 2.56 (singlet) |

Note: The chemical shifts are referenced to an internal standard and can be influenced by solvent and pH. The data is for the structurally similar EDTA ligand.[6]

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of HEDTA-metal complexes. The following sections provide generalized protocols for key spectroscopic techniques.

UV-Vis Spectrophotometry

Objective: To determine the absorption spectrum and molar absorptivity of a HEDTA-metal complex.

Methodology:

-

Preparation of Stock Solutions: Prepare a stock solution of the metal salt (e.g., 10 mM) and a stock solution of HEDTA (e.g., 10 mM) in a suitable aqueous buffer (e.g., HEPES, pH 7.4).

-

Complex Formation: Mix equimolar amounts of the metal and HEDTA solutions to form the complex. Allow sufficient time for the reaction to reach equilibrium.

-

Sample Preparation: Prepare a series of dilutions of the complex solution in the same buffer.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the buffer as a blank to zero the instrument.

-

Data Acquisition: Record the absorption spectra of the diluted complex solutions over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Plot absorbance at λmax versus concentration. The molar absorptivity (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration.[7]

Fluorescence Spectroscopy

Objective: To measure the excitation and emission spectra of a luminescent HEDTA-lanthanide complex.

Methodology:

-

Sample Preparation: Prepare a solution of the HEDTA-lanthanide complex in a suitable solvent (e.g., deionized water, ethanol). The concentration should be optimized to avoid inner filter effects.

-

Spectrofluorometer Setup: Use a spectrofluorometer equipped with a high-intensity light source (e.g., Xenon lamp) and sensitive detectors.

-

Excitation Spectrum Acquisition: Set the emission monochromator to the wavelength of the most intense emission peak of the lanthanide ion (e.g., ~615 nm for Eu³⁺). Scan the excitation monochromator over a range of wavelengths (e.g., 250-450 nm) to identify the wavelengths at which the ligand absorbs and sensitizes the metal ion.

-

Emission Spectrum Acquisition: Set the excitation monochromator to the wavelength of maximum excitation determined in the previous step. Scan the emission monochromator over a range of wavelengths (e.g., 500-750 nm for Eu³⁺) to record the characteristic emission profile of the lanthanide ion.

-

Data Analysis: Identify the excitation and emission maxima. The quantum yield can be determined relative to a standard with a known quantum yield.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural characterization of a diamagnetic HEDTA-metal complex.

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of the HEDTA-metal complex in a deuterated solvent (e.g., D₂O). The concentration should be in the millimolar range. Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

NMR Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the probe for the specific sample.

-

¹H NMR Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of ~15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling. A larger spectral width (~200 ppm) and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H spectrum to determine the relative number of protons. Assign the signals to the respective protons and carbons in the HEDTA ligand based on their chemical shifts, multiplicities, and, if necessary, two-dimensional NMR experiments (e.g., COSY, HSQC).[6][8]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the formation and determine the mass-to-charge ratio (m/z) of HEDTA-metal complexes.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the HEDTA-metal complex (typically in the micromolar to nanomolar range) in a volatile solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to aid ionization.

-

Mass Spectrometer Setup: Use a mass spectrometer equipped with an electrospray ionization source. Optimize the ESI parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas pressure, drying gas flow rate, and temperature.[9]

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire mass spectra in the appropriate mass range. Both positive and negative ion modes should be explored, as HEDTA-metal complexes can form both positively and negatively charged ions, often as [M+H]⁺ or [M-H]⁻ adducts.[10][11]

-

Data Analysis: Identify the peaks corresponding to the HEDTA-metal complex. The observed m/z value should be compared with the theoretical value calculated based on the elemental composition and the charge state of the ion. Isotope patterns for the metal can further confirm the identity of the complex.

Visualizing HEDTA's Role: Workflows and Logical Relationships

Graphviz diagrams are provided below to illustrate the conceptual role of HEDTA in biological and therapeutic contexts.

Caption: HEDTA's role in mitigating metal toxicity.

References

- 1. UV-Vis Spectrum of EDTA + Fe Complex | SIELC Technologies [sielc.com]

- 2. Solved EDTA forms colored complexes with a variety of metal | Chegg.com [chegg.com]

- 3. ijcrt.org [ijcrt.org]

- 4. researchgate.net [researchgate.net]

- 5. Full Picture of Energy Transfer in a Trivalent Europium Complex with Bidentate β-Diketonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. kbcc.cuny.edu [kbcc.cuny.edu]

- 8. youtube.com [youtube.com]

- 9. Fast Determination of a Novel Iron Chelate Prototype Used as a Fertilizer by Liquid Chromatography Coupled to a Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of metal cations, metal complexes, and anions by electrospray mass spectrometry in the negative ion mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sensitive analysis of metal cations in positive ion mode electrospray ionization mass spectrometry using commercial chelating agents and cationic ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of HEDTA as a Chelating Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) is a powerful aminopolycarboxylic acid chelating agent. Its ability to form stable, water-soluble complexes with a wide range of metal ions makes it an invaluable tool in various scientific and industrial applications, including pharmaceuticals, agriculture, and water treatment.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of HEDTA, focusing on its coordination chemistry, quantitative binding characteristics, and the experimental methodologies used to evaluate its efficacy.

Mechanism of Action: The Chelation Process

The fundamental mechanism of action for HEDTA is chelation, a process involving the formation of multiple coordinate bonds between a single ligand (the chelating agent) and a central metal ion.[3] HEDTA is a multidentate ligand, meaning it possesses multiple donor atoms that can simultaneously bind to a metal ion. Specifically, HEDTA can act as a hexadentate ligand, coordinating with a metal ion through its two nitrogen atoms and four carboxylate groups. This multidentate nature results in the formation of highly stable, five-membered chelate rings with the metal ion, a configuration that imparts maximum stability.

The chelation process effectively sequesters the metal ion, altering its chemical and biological properties. By forming a stable complex, HEDTA can prevent the metal ion from participating in undesirable reactions, such as precipitation or catalysis of oxidative damage.[4] The presence of a hydroxyl group in HEDTA's structure differentiates it from the more common chelating agent EDTA, influencing its solubility and the stability of its metal complexes.[5]

Quantitative Data: Stability Constants of HEDTA-Metal Complexes

The stability of the complex formed between a chelating agent and a metal ion is quantified by the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex. The stability of HEDTA-metal complexes is influenced by factors such as the nature of the metal ion (charge and size) and the pH of the solution. The table below presents a compilation of log K values for HEDTA with various metal ions. For comparison, values for the structurally similar chelating agent EDTA are also included.

| Metal Ion | HEDTA log K | EDTA log K |

| Fe³⁺ | 19.8 | 25.1 |

| Cu²⁺ | 17.4 | 18.8 |

| Ni²⁺ | 17.0 | 18.4 |

| Pb²⁺ | 15.6 | 18.0 |

| Zn²⁺ | 14.5 | 16.5 |

| Co²⁺ | 14.4 | 16.5 |

| Cd²⁺ | 13.3 | 16.5 |

| Fe²⁺ | 12.2 | 14.3 |

| Mn²⁺ | 10.7 | 13.9 |

| Ca²⁺ | 8.0 | 10.7 |

| Mg²⁺ | 5.8 | 8.7 |

| Ga³⁺ | 20.3 | - |

| La³⁺ | 12.24 | 15.46 |

| Eu³⁺ | - | 17.32 |

| Gd³⁺ | - | 17.35 |

| Lu³⁺ | - | 19.80 |

Note: Stability constants can vary slightly depending on the experimental conditions (e.g., temperature, ionic strength). The values presented are representative figures from various sources.[1][5][6][7][8][9][10]

HEDTA in Biological Systems and Drug Development

In biological systems, the primary mechanism of HEDTA revolves around its ability to chelate metal ions that can catalyze the formation of reactive oxygen species (ROS), thereby mitigating oxidative stress.[4] While HEDTA is not known to directly interact with specific signaling receptors in the way a targeted drug might, its action of sequestering metal ions can indirectly influence various signaling pathways that are sensitive to the cellular redox state. For instance, by reducing the pool of free, redox-active metal ions like iron and copper, HEDTA can help to downregulate signaling cascades that are activated by oxidative stress.

The application of chelating agents in drug delivery systems is an emerging area of research. While specific HEDTA-based drug delivery systems are not yet widely established, the principle involves using the chelating agent to either enhance the delivery or modulate the activity of a therapeutic agent. For example, HEDTA could be incorporated into a formulation to protect a drug from metal-catalyzed degradation or to facilitate its transport across biological membranes by transiently altering the local concentration of metal ions.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 3. EDTA Chelation Therapy to Reduce Cardiovascular Events in Persons with Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]

- 6. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cost-nectar.eu [cost-nectar.eu]

Synthesis and Purification of Trisodium HEDTA Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of Trisodium N-(2-hydroxyethyl)ethylenediaminetriacetate monohydrate (Trisodium HEDTA monohydrate), a versatile chelating agent employed in various scientific and industrial applications, including pharmaceutical formulations. This document outlines the general synthetic route, purification methodologies, and key analytical parameters.

Introduction to this compound

Trisodium HEDTA is the trisodium salt of N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA).[1] Like other aminopolycarboxylic acid-based chelating agents, its primary function is to sequester di- and trivalent metal ions, thereby preventing metal-catalyzed degradation of active pharmaceutical ingredients (APIs) and enhancing the stability of formulations.[1][2] Its applications in the pharmaceutical industry are primarily as an excipient to improve product stability and shelf-life.

Synthesis of this compound

The synthesis of this compound is achieved through the neutralization of N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) with a stoichiometric amount of sodium hydroxide. The resulting salt is then isolated, typically through crystallization, to yield the monohydrate form.

General Synthetic Scheme

The fundamental reaction involves the deprotonation of the three carboxylic acid groups of HEDTA by sodium hydroxide to form the trisodium salt.

Reaction:

HEDTA + 3 NaOH → Trisodium HEDTA + 3 H₂O

While specific industrial synthesis protocols are proprietary, a general laboratory-scale procedure can be inferred from the chemistry of aminopolycarboxylic acids.

Experimental Protocol: A Generalized Approach

The following protocol describes a generalized method for the synthesis of this compound.

Materials:

-

N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA)

-

Sodium hydroxide (NaOH), pellets or a concentrated solution

-

Deionized water

Procedure:

-

Dissolution of HEDTA: In a suitable reaction vessel, suspend N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) in deionized water.

-

Neutralization: Slowly add a stoichiometric equivalent of three moles of sodium hydroxide (NaOH) to the HEDTA suspension with continuous stirring. The addition should be controlled to manage the exothermic reaction.

-

pH Adjustment: Monitor the pH of the reaction mixture. The addition of NaOH is complete when a stable pH, typically in the range of 8-9, is achieved, indicating the formation of the trisodium salt.[3]

-

Isolation and Crystallization: Concentrate the resulting solution by evaporation of water under reduced pressure to induce crystallization.

-

Filtration and Washing: Collect the precipitated crystals by filtration. Wash the crystals with a minimal amount of cold deionized water to remove any unreacted starting materials or excess sodium hydroxide.

-

Drying: Dry the collected crystals under vacuum at a controlled temperature to obtain this compound.

Purification of this compound

Purification of the synthesized this compound is crucial to remove any unreacted starting materials, by-products, or other impurities. Recrystallization is a common and effective method for the purification of crystalline solids.

Experimental Protocol: Recrystallization

Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a mixture of water and a water-miscible organic solvent (e.g., ethanol or isopropanol) is often suitable.

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield of the purified product.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes key quantitative data for this compound based on commercially available information and typical experimental outcomes.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₂Na₃O₈·H₂O | [4] |

| Molecular Weight | 376.22 g/mol | [3] |

| Purity (Commercial) | ≥99% | [4] |

| Melting Point | 288 °C (decomposes) | [1][4] |

| pH (1% aqueous solution) | ~8.3-9.3 | [3] |

Mandatory Visualizations

Synthesis Workflow

Caption: A workflow diagram illustrating the synthesis and purification of this compound.

Logical Relationship of Chelation

Caption: The logical relationship of Trisodium HEDTA as a chelating agent with metal ions.

References

- 1. Trisodium N-hydroxyethylethylenediaminetriacetate | C10H15N2Na3O7 | CID 8772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TRISODIUM EDTA - Ataman Kimya [atamanchemicals.com]

- 3. Edetate Trisodium | C10H13N2Na3O8 | CID 9008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-羟乙基乙二胺三乙酸 三钠盐 水合物 99% | Sigma-Aldrich [sigmaaldrich.com]

The Solubility Profile of Trisodium HEDTA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Trisodium N-(hydroxyethyl)ethylenediaminetriacetate (Trisodium HEDTA), a versatile chelating agent. Understanding the solubility of this compound in various solvents is critical for its effective application in research, pharmaceutical development, and various industrial processes.

Core Concepts: Understanding Trisodium HEDTA

Trisodium HEDTA is the trisodium salt of N-(hydroxyethyl)ethylenediaminetriacetic acid. Its primary function is to act as a chelating agent, forming stable, water-soluble complexes with polyvalent metal ions. This sequestration of metal ions is crucial in a variety of applications, from preventing degradation of active pharmaceutical ingredients to controlling metal-catalyzed reactions.

Quantitative Solubility Data

The solubility of Trisodium HEDTA is highly dependent on the solvent system. The available data indicates a clear distinction between its solubility in aqueous and organic media.

| Solvent | Temperature | Solubility |

| Water | 20 °C | 480 g/L[1][2] |

| Ethanol | Not Specified | < 5 g/L[3] |

| Acetone | Not Specified | < 5 g/L[3] |

| Most Organic Solvents | Not Specified | Generally Insoluble[1] |

The high solubility of Trisodium HEDTA in water is a key characteristic, facilitating its use in numerous aqueous-based formulations. Conversely, its low solubility in common organic solvents is a critical consideration for non-aqueous applications. The hydrated form of Trisodium HEDTA is noted to have enhanced solubility.[4]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. Standardized methods ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals, with OECD Test Guideline 105 specifically addressing water solubility.

Two primary methods are described in this guideline:

-

Flask Method: This method is suitable for substances with a solubility greater than 10⁻² g/L. In this procedure, the substance is dissolved in a solvent in a flask, and the solution is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved substance is then determined analytically.

-

Column Elution Method: This technique is employed for substances with a solubility below 10⁻² g/L. A column is packed with a solid support material coated with the test substance. The solvent is then passed through the column at a constant temperature and flow rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, indicating saturation.

A general workflow for determining solubility, adaptable for various solvents, is outlined below.

Caption: A generalized workflow for the experimental determination of a compound's solubility.

Mechanism of Action: Chelation

The primary function of Trisodium HEDTA is its ability to chelate metal ions. The molecule possesses multiple binding sites (two nitrogen atoms and four oxygen atoms from the carboxylate and hydroxyl groups) that can coordinate with a single metal ion, forming a stable, ring-like structure known as a chelate. This process effectively sequesters the metal ion, preventing it from participating in other chemical reactions.

The following diagram illustrates the chelation of a generic divalent metal ion (M²⁺) by the HEDTA³⁻ anion.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 2. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Safe Handling of Trisodium HEDTA Monohydrate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Trisodium HEDTA monohydrate, a chelating agent utilized in various laboratory and pharmaceutical applications. Adherence to the following protocols is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound, also known as N-(Hydroxyethyl)ethylenediaminetriacetic acid trisodium salt, is a substituted amine that functions as a chelating agent.[1] It is commonly used to sequester metal ions in solution.

| Property | Value | Source |

| Synonyms | Trisodium edetate; EDTA, trisodium salt monohydrate; (Ethylenedinitrilo)tetraacetic acid, trisodium salt | [2] |

| CAS Number | 139-89-9 (anhydrous) | [3][4] |

| Molecular Formula | C10H15N2Na3O7 | [1] |

| Molecular Weight | 344.20 g/mol | [1] |

| Appearance | White crystals or powder | [2][5] |

| Solubility | Soluble in water | [5] |

| Melting Point | 288 °C (hydrate) | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are irritation to the eyes, skin, and respiratory system.[2][5][6]

| Hazard Classification | Statement | GHS Classification |

| Eye Irritation | Causes serious eye irritation.[2][6] | H319 |

| Skin Irritation | Causes skin irritation.[2][6] | H315 |

| Respiratory Irritation | Causes respiratory tract irritation.[2] | H335 |

| Acute Oral Toxicity | Oral (rat) LD50: 2150 mg/kg | [5] |

It is important to note that while some sources indicate low acute toxicity, the substance is still considered an irritant and may cause sensitization upon skin contact.[5][7]

Experimental Protocols: Toxicity Assessment

The oral LD50 value is a key metric for assessing acute toxicity. The following is a generalized protocol for determining the oral LD50 in rats, based on standard toxicological testing guidelines.

Objective: To determine the median lethal dose (LD50) of this compound when administered orally to rats.

Materials:

-

This compound

-

Wistar rats (specific pathogen-free)

-

Oral gavage needles

-

Syringes

-

Distilled water (vehicle)

-

Animal balance

Methodology:

-

Animal Acclimatization: Rats are acclimatized to laboratory conditions for at least one week prior to the study.

-

Dose Preparation: A series of graded doses of this compound are prepared by dissolving the substance in distilled water.

-

Dose Administration: A single dose is administered to each group of animals via oral gavage. A control group receives only the vehicle (distilled water).

-

Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a period of 14 days.

-

Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 is calculated using a recognized statistical method (e.g., Probit analysis).

Safe Handling and Storage Workflow

The following diagram illustrates the standard workflow for the safe handling and storage of this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, appropriate engineering controls and personal protective equipment must be utilized.

| Control Measure | Specification |

| Engineering Controls | Use in a well-ventilated area.[2][5] Facilities should be equipped with an eyewash station and a safety shower.[2] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[2][8] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[2][3][8] |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator.[2][8] |

| Hygiene Measures | Wash hands thoroughly after handling.[2][5] Do not eat, drink, or smoke in the laboratory.[5] |

First Aid Measures

In the event of exposure, immediate first aid is critical.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][9] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][8] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[2] |

Spill and Disposal Procedures

Proper cleanup and disposal are essential to prevent environmental contamination and further exposure.

Spill Cleanup:

-

Evacuate the area and ensure adequate ventilation.[8]

-

Wear appropriate personal protective equipment.[5]

-

For minor spills, sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[2][5]

-

For major spills, alert emergency responders.[5]

-

After the material has been collected, wash the spill area with water.[5]

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4][9]

Incompatible Materials

This compound should not be stored with or exposed to the following:

-

Metals such as aluminum, zinc, copper, and nickel, as flammable hydrogen gas may be generated.[5]

-

Strong bases[5]

References

- 1. Trisodium N-hydroxyethylethylenediaminetriacetate | C10H15N2Na3O7 | CID 8772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. phoenixproductsco.com [phoenixproductsco.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

The Pivotal Role of the Hydroxyl Group in HEDTA Chelation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) is a powerful aminopolycarboxylic acid chelating agent with distinct properties and applications that differentiate it from its well-known analogue, ethylenediaminetetraacetic acid (EDTA). The primary structural difference—the substitution of one of EDTA's carboxyl groups with a hydroxyl group—imparts unique characteristics to HEDTA's coordination chemistry, influencing the stability, solubility, and reactivity of its metal complexes. This technical guide provides an in-depth examination of the hydroxyl group's fundamental role in HEDTA chelation, supported by quantitative data, detailed experimental protocols, and visualizations of core concepts to elucidate its significance in scientific and pharmaceutical applications.

Introduction: HEDTA vs. EDTA - A Tale of Two Chelators

Chelating agents are integral to a vast range of applications, from industrial processes to advanced medical treatments, due to their ability to form stable, water-soluble complexes with metal ions.[1] While EDTA is one of the most widely used chelators, HEDTA offers unique advantages in specific contexts.[2][3] The key distinction lies in HEDTA's structure, which features a hydroxyethyl group in place of one of EDTA's acetate arms.[2] This substitution reduces the number of acidic functional groups from four in EDTA to three in HEDTA but introduces a hydroxyl group that actively participates in and influences the chelation process.[2] Understanding the contribution of this hydroxyl group is critical for leveraging HEDTA's full potential in research and drug development.

Structural and Coordination Chemistry

The HEDTA molecule is a potentially hexadentate ligand, capable of coordinating to a metal ion through its two nitrogen atoms, three carboxylate oxygen atoms, and the oxygen atom of the hydroxyl group.[4] This contrasts with EDTA, which also acts as a hexadentate ligand but coordinates through two nitrogen atoms and four carboxylate groups.[1][5]

Caption: Molecular structures of HEDTA and EDTA.

The hydroxyl group's oxygen atom can act as a coordination site, allowing HEDTA to form multiple chelate rings around a central metal ion, a condition that promotes high stability.[4] The involvement of the hydroxyl group in the coordination sphere is crucial to its function and differentiates its complexes from those of EDTA.

Caption: HEDTA coordinating a metal ion via six sites.

Quantitative Analysis: Stability of HEDTA-Metal Complexes

The stability of a metal chelate is quantified by its formation constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The hydroxyl group in HEDTA, being a weaker acidic group than a carboxyl group, results in different stability constants compared to EDTA.[2]

Table 1: Stability Constants (log K) of HEDTA and EDTA with Various Metal Ions Values are approximate and can vary with experimental conditions (e.g., temperature, ionic strength). Data compiled from multiple sources.

| Metal Ion | HEDTA (log K) | EDTA (log K) | Δ (log K) (HEDTA - EDTA) |

| Fe³⁺ | 19.8 | 25.1 | -5.3 |

| Al³⁺ | 17.3 | 16.3 | +1.0 |

| Cu²⁺ | 17.4 | 18.8 | -1.4 |

| Zn²⁺ | 14.5 | 16.5 | -2.0 |

| Pb²⁺ | 15.5 | 18.0 | -2.5 |

| Ca²⁺ | 8.0 | 10.6 | -2.6 |

| Mg²⁺ | 7.0 | 8.8 | -1.8 |

Source: Data compiled from references[6][7][8][9].

Analysis of Data:

-

General Trend: For many divalent and trivalent metal ions like Fe³⁺, Cu²⁺, and Zn²⁺, EDTA forms significantly more stable complexes than HEDTA, as indicated by the negative Δ (log K) values. This is attributed to EDTA having four carboxylate groups available for coordination, making it a stronger chelator in these cases.[2]

-

The Aluminum Anomaly: A notable exception is aluminum (Al³⁺), where HEDTA forms a more stable complex than EDTA.[2] This enhanced stability is a direct consequence of the hydroxyl group's participation, which provides a favorable binding interaction with aluminum ions.

-

Resistance to Hydrolysis: The ferric-HEDTA chelate exhibits greater resistance to hydrolysis at higher pH values compared to the ferric-EDTA complex. The ferric-EDTA chelate begins to precipitate as ferric hydroxide around pH 8.0, whereas the ferric-HEDTA complex remains stable until a pH of approximately 13.0 is reached.[4] This property is invaluable for applications in alkaline environments.

Unique Properties Conferred by the Hydroxyl Group

The substitution of a carboxyl for a hydroxyl group confers several unique properties to HEDTA chelates:

-

Enhanced Water Solubility: The hydroxyl group is hydrophilic and can participate in hydrogen bonding with water molecules, which can increase the aqueous solubility of HEDTA and its metal complexes compared to those of EDTA.[3][10]

-

Altered Reactivity and Selectivity: As demonstrated by the stability constants, the hydroxyl group alters the selectivity of HEDTA for different metal ions, making it preferable for specific applications, such as the chelation of aluminum.[2]

-

Modified pH Performance: The resistance of the Fe³⁺-HEDTA complex to alkaline hydrolysis makes it a superior iron carrier in alkaline agricultural soils and industrial cleaning solutions.[4]

Experimental Protocols

Protocol 1: Determination of Stability Constants by Potentiometric Titration

This protocol outlines a standard method for determining the formation constants of metal-HEDTA complexes.

Caption: Workflow for potentiometric stability constant determination.

Methodology:

-

Reagents and Solutions: All solutions are prepared using deionized, carbonate-free water. A background electrolyte (e.g., 0.1 M KNO₃) is used to maintain constant ionic strength.[6] The titrant is a standardized solution of NaOH.

-

Apparatus: A constant-temperature bath maintains the titration cell at a specified temperature (e.g., 25.0 °C).[6] A calibrated pH electrode or a metal-specific electrode (like a mercury electrode for mercury complexes) is used to monitor the reaction.[6]

-

Procedure: a. A known volume of the standardized metal ion solution and HEDTA solution are pipetted into the thermostatted titration cell containing the background electrolyte. b. The solution is stirred, and an initial pH/potential reading is taken. c. The solution is titrated with the standardized NaOH solution, added in small increments. d. After each addition, the solution is allowed to equilibrate, and the pH/potential is recorded.

-

Data Analysis: The collected data (volume of titrant vs. pH/potential) is used to generate a titration curve. From this curve, and with knowledge of the protonation constants of HEDTA, the concentration of the free ligand and the metal-ligand complex at each point can be calculated. This data is then fitted to a theoretical model using specialized software to determine the overall stability constant (log K).[6]

Protocol 2: Synthesis and Characterization of a Solid HEDTA-Metal Complex

This protocol describes a general method for synthesizing a solid metal-HEDTA complex for structural and spectroscopic analysis.

Methodology:

-

Synthesis: a. Dissolve HEDTA in a minimal amount of water, adjusting the pH with a base (e.g., NaOH or LiOH) to deprotonate the carboxylic acid groups and facilitate dissolution. b. In a separate vessel, dissolve a stoichiometric equivalent of a soluble metal salt (e.g., metal chloride or nitrate) in water. c. Slowly add the metal salt solution to the HEDTA solution with constant stirring. A precipitate may form immediately, or the complex may remain in solution. d. Adjust the pH of the final solution to a value where the desired complex is most stable and least soluble. e. If the complex is soluble, slow evaporation of the solvent or addition of a miscible organic solvent (e.g., ethanol) can be used to induce crystallization.

-

Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the crystals with cold deionized water, followed by a volatile organic solvent like ethanol or acetone, to remove impurities and aid in drying. c. Dry the product in a desiccator or under a vacuum.

-

Characterization: a. Infrared (IR) Spectroscopy: Record the IR spectrum of the complex (typically using the KBr pellet technique).[5] The shift in the carboxylate (C=O) stretching frequencies compared to the free ligand provides evidence of coordination. Changes in the O-H stretching region can indicate the involvement of the hydroxyl group. b. Single-Crystal X-ray Diffraction: If suitable single crystals are obtained, this technique provides definitive structural information, including bond lengths, coordination geometry, and direct evidence of the hydroxyl group's coordination to the metal center.

Conclusion

The hydroxyl group in HEDTA is not a passive substituent but an active participant in chelation that fundamentally alters its coordination chemistry relative to EDTA. Its involvement leads to a unique profile of metal complex stabilities, most notably enhancing the stability of the aluminum complex and providing the ferric complex with remarkable resistance to hydrolysis in alkaline conditions.[2][4] Furthermore, the hydroxyl group can improve the aqueous solubility of the resulting chelates.[3] For researchers and drug development professionals, a thorough understanding of the hydroxyl group's role is essential for the rational design of experiments and the development of new applications, from targeted metal detoxification and drug delivery systems to the formulation of highly effective micronutrient fertilizers and industrial agents.

References

- 1. Ethylenediaminetetraacetic acid in endodontics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. yufengchemicals.com [yufengchemicals.com]

- 3. artal.net [artal.net]

- 4. chemistry.beloit.edu [chemistry.beloit.edu]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxyl group | Definition, Structure, & Facts | Britannica [britannica.com]

Methodological & Application

Application Notes and Protocols for Utilizing Trisodium HEDTA in Enzymatic Assays to Sequester Metal Ions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Trisodium HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid, trisodium salt) as a chelating agent in enzymatic assays. The primary application discussed is the removal of divalent and trivalent metal ions that act as cofactors for various enzymes, thereby allowing for the study of enzyme mechanisms, the determination of metal ion dependency, and the screening of inhibitors.

Introduction to Trisodium HEDTA as a Chelating Agent

Trisodium HEDTA is a robust aminopolycarboxylic acid-based chelating agent that forms stable, water-soluble complexes with a wide range of metal ions.[1] In enzymatic assays, the presence of trace metal ions can significantly impact reaction kinetics, leading to either activation or inhibition of the enzyme under investigation. Trisodium HEDTA serves as a valuable tool to control the concentration of free metal ions in solution, ensuring that the observed enzymatic activity is not influenced by unintended metal ion contamination.

The primary mechanism of action for Trisodium HEDTA in inhibiting metalloenzymes is the sequestration of the metal ion cofactor, most commonly zinc (Zn²⁺) or calcium (Ca²⁺), from the enzyme's active site.[2][3] This removal of the essential metal ion renders the enzyme inactive. This characteristic allows researchers to:

-

Determine if an enzyme is a metalloenzyme: By comparing enzyme activity in the presence and absence of Trisodium HEDTA, one can infer the enzyme's dependence on metal ions for its catalytic function.

-